molecular formula C15H21NO6S B13402006 Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate

Cat. No.: B13402006
M. Wt: 343.4 g/mol
InChI Key: DXQVFSHKIICNIO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure, featuring a benzyl group, a methylsulfonyloxy group, and an aminoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . Similarly, the synthesis of our compound would involve the reaction of a suitable carboxylic acid derivative with an alcohol under acidic conditions.

Industrial Production Methods

Industrial production of such esters often involves large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl benzoate: An ester with a floral odor, used in perfumes and as a solvent.

Uniqueness

Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate is unique due to its complex structure, which includes multiple functional groups

Properties

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate

InChI

InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18)

InChI Key

DXQVFSHKIICNIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C

Origin of Product

United States

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